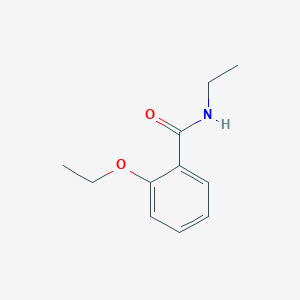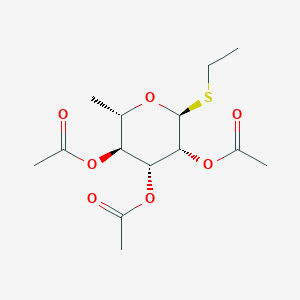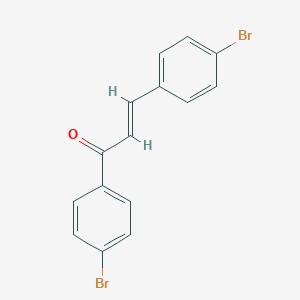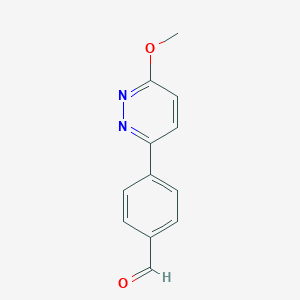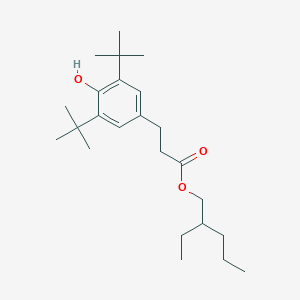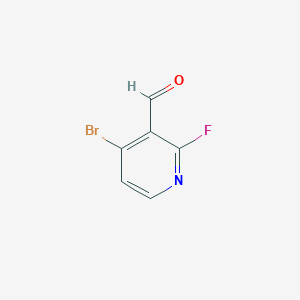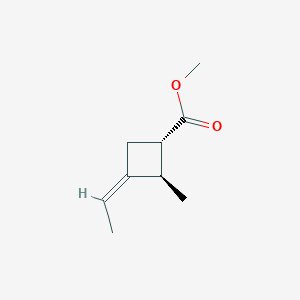
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate is a chemical compound that is used in scientific research for various purposes. It is a cyclobutane derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in some reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. However, it has been reported to have some antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. Additionally, it can be used as a chiral auxiliary in the synthesis of other chiral compounds. However, one of the limitations is that there is limited information available on its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. One direction is to investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, it may be useful to investigate its potential as a ligand in the synthesis of metal complexes.
Synthesemethoden
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate can be synthesized using different methods. One of the most common methods is the condensation reaction between ethyl acetoacetate and cyclobutanone in the presence of sodium ethoxide. Another method involves the reaction between ethyl acetoacetate and cyclobutanone in the presence of a strong base such as potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of other compounds. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been used as a chiral auxiliary in the synthesis of other chiral compounds.
Eigenschaften
CAS-Nummer |
134111-63-0 |
|---|---|
Produktname |
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4,6,8H,5H2,1-3H3/b7-4-/t6-,8-/m0/s1 |
InChI-Schlüssel |
IOGWLUFQXATQDM-QFKPWTNMSA-N |
Isomerische SMILES |
C/C=C\1/C[C@@H]([C@H]1C)C(=O)OC |
SMILES |
CC=C1CC(C1C)C(=O)OC |
Kanonische SMILES |
CC=C1CC(C1C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
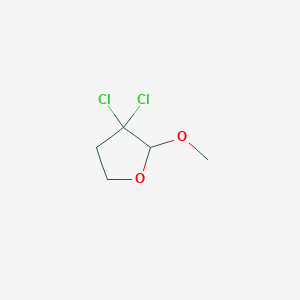
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)


![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
